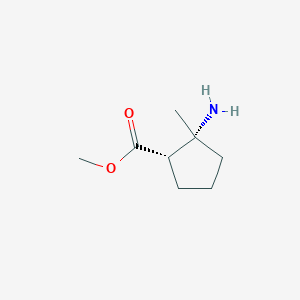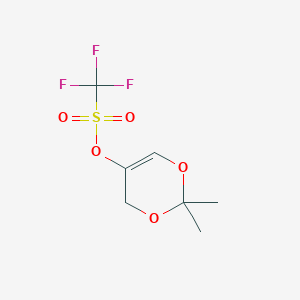
2,2-Dimethyl-4H-1,3-dioxin-5-YL trifluoromethanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethyl-4H-1,3-dioxin-5-YL trifluoromethanesulfonate is an organic compound with the molecular formula C11H9F3O6S It is characterized by the presence of a dioxin ring substituted with a trifluoromethanesulfonate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-4H-1,3-dioxin-5-YL trifluoromethanesulfonate typically involves the reaction of 2,2-dimethyl-4H-1,3-dioxin-5-ol with trifluoromethanesulfonic anhydride. The reaction is carried out under anhydrous conditions, often in the presence of a base such as pyridine or triethylamine, to facilitate the formation of the trifluoromethanesulfonate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Dimethyl-4H-1,3-dioxin-5-YL trifluoromethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonate group can be substituted with nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction Reactions: The dioxin ring can undergo oxidation and reduction under specific conditions, leading to the formation of different derivatives.
Hydrolysis: The compound can be hydrolyzed to yield the corresponding dioxin-5-ol and trifluoromethanesulfonic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Hydrolysis Conditions: Acidic or basic aqueous solutions
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted dioxin derivatives can be formed.
Oxidation Products: Oxidized derivatives of the dioxin ring.
Hydrolysis Products: Dioxin-5-ol and trifluoromethanesulfonic acid.
Wissenschaftliche Forschungsanwendungen
2,2-Dimethyl-4H-1,3-dioxin-5-YL trifluoromethanesulfonate has several applications in scientific research:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2,2-Dimethyl-4H-1,3-dioxin-5-YL trifluoromethanesulfonate involves its ability to act as an electrophile due to the presence of the trifluoromethanesulfonate group. This electrophilic nature allows it to react with nucleophiles, leading to the formation of various derivatives. The dioxin ring structure also contributes to its reactivity and potential interactions with molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2-Dimethyl-4-oxo-4H-benzo[d][1,3]dioxin-5-yl trifluoromethanesulfonate
- 2,2-Dimethyl-4-methylene-4H-1,3-dioxin-6-yl trifluoromethanesulfonate
- 2,2,6-Trimethyl-4H-1,3-dioxin-4-one
Uniqueness
2,2-Dimethyl-4H-1,3-dioxin-5-YL trifluoromethanesulfonate is unique due to its specific substitution pattern and the presence of the trifluoromethanesulfonate group. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C7H9F3O5S |
|---|---|
Molekulargewicht |
262.21 g/mol |
IUPAC-Name |
(2,2-dimethyl-4H-1,3-dioxin-5-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C7H9F3O5S/c1-6(2)13-3-5(4-14-6)15-16(11,12)7(8,9)10/h3H,4H2,1-2H3 |
InChI-Schlüssel |
VUYTXEPVXHERBC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(OCC(=CO1)OS(=O)(=O)C(F)(F)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


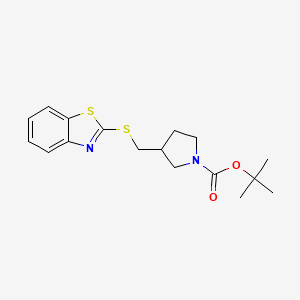
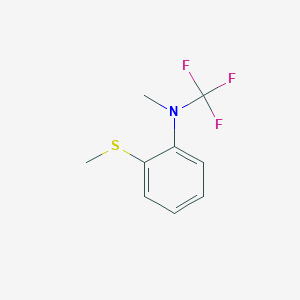
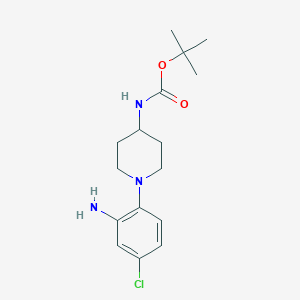
![Benzyl (2S)-2-{[(benzyloxy)carbonyl]amino}-3-[4-(trifluoromethanesulfonyloxy)phenyl]propanoate](/img/structure/B13971969.png)
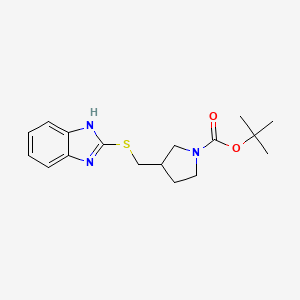

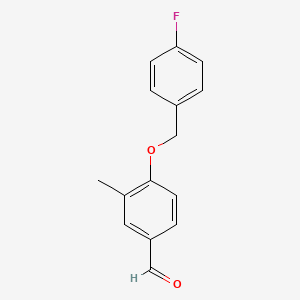

![2-Oxa-3-azabicyclo[2.2.2]octane-3-carbaldehyde](/img/structure/B13972002.png)
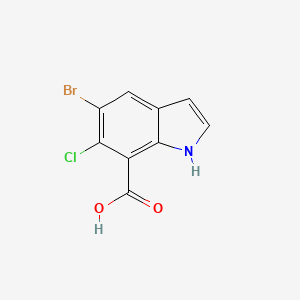
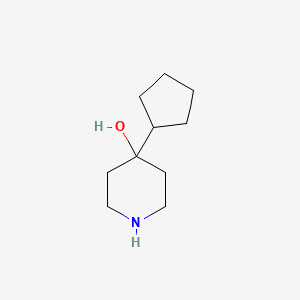
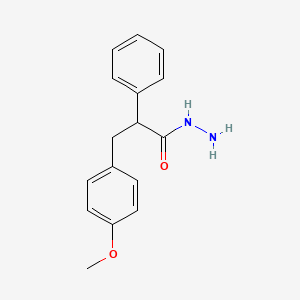
![1-Oxa-6-azaspiro[2.5]octa-4,7-diene-4-carboxamide](/img/structure/B13972028.png)
